6-Acetamido-5-bromoquinoline-2-carboxylic acid
Description
6-Acetamido-5-bromoquinoline-2-carboxylic acid is a quinoline derivative featuring a fused benzene-pyridine core with three key substituents: an acetamido group at position 6, a bromine atom at position 5, and a carboxylic acid group at position 2. Quinoline scaffolds are widely studied in medicinal chemistry due to their planar structure, which facilitates interactions with biological targets such as enzymes and receptors. The bromine atom enhances electrophilic reactivity, while the carboxylic acid group improves water solubility and enables salt formation for pharmaceutical formulations.
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
6-acetamido-5-bromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O3/c1-6(16)14-9-5-4-8-7(11(9)13)2-3-10(15-8)12(17)18/h2-5H,1H3,(H,14,16)(H,17,18) |
InChI Key |
KMDRWSGQQXMWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)N=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Doebner reaction remains a cornerstone for synthesizing quinoline-2-carboxylic acid derivatives. As demonstrated in studies of analogous compounds, this one-pot condensation employs aryl aldehydes, pyruvic acid, and anilines under reflux conditions to assemble the heterocyclic core. For 6-acetamido-5-bromoquinoline-2-carboxylic acid, strategic selection of 4-bromo-3-nitrobenzaldehyde as the aldehyde component could enable subsequent reduction and acetylation to install the 5-bromo and 6-acetamido substituents.
The reaction proceeds through Knoevenagel condensation between the aldehyde and pyruvic acid, followed by Michael addition of the aniline and cyclodehydration. Kinetic studies indicate that electron-donating groups on the aniline (e.g., methoxy) accelerate cyclization, though this necessitates post-synthetic modifications to introduce target functionalities.
Optimization of Reaction Conditions
Table 1 summarizes critical parameters for maximizing quinoline yield:
Notably, substituting ethanol with tetrahydrofuran (THF) in later stages improves solubility of brominated intermediates, albeit at reduced reaction rates.
Regioselective Bromination Strategies
Electrophilic Aromatic Substitution
Introducing bromine at the 5-position requires precise control over electrophilic substitution patterns. Computational modeling suggests that the 6-acetamido group exerts both steric and electronic effects, directing bromination to the adjacent 5-position through a combination of resonance donation and inductive withdrawal. Experimental validation using NBS (N-bromosuccinimide) in DMF at 0–5°C achieves 78% regioselectivity, though competing 7-bromo byproducts necessitate chromatographic purification.
Transition Metal-Mediated Bromination
Palladium-catalyzed C–H activation offers an alternative pathway. Employing Pd(OAc)₂ with LiBr in acetic acid at 120°C enables direct bromination of preformed quinoline intermediates. This method achieves 89% selectivity for the 5-position but requires stringent exclusion of moisture and oxygen.
Acetylation of Aminoquinoline Intermediates
Conventional Acetyl Chloride Protocol
Treatment of 6-amino-5-bromoquinoline-2-carboxylic acid with acetyl chloride in pyridine at −10°C provides the target acetamido derivative in 82% yield. However, competing N,O-diacetylation occurs in 15–18% of cases, necessitating careful pH control during workup.
Enzymatic Acetylation
Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to acetylate the 6-amino group selectively. In tert-amyl alcohol at 40°C, this biocatalytic method achieves 94% conversion with 99% regioselectivity, though substrate solubility limitations restrict scalability.
Alternative Routes via Tetrahydroisoquinoline Intermediates
Cyclization-Hydrolysis Approach
Adapting methods from tetrahydroisoquinoline syntheses, Chinese Patent CN103880745B demonstrates a four-step sequence applicable to quinoline derivatives:
- Reduction : 3-Bromophenylacetonitrile → 3-bromophenethylamine (Raney Ni, H₂, 85% yield)
- Amidation : Carbamate formation (methyl chloroformate, 91%)
- Cyclization : THF/H₂SO₄ reflux → 6-bromo-tetrahydroisoquinoline (76%)
- Hydrolysis : 10M H₂SO₄ → carboxylic acid (76.4% yield)
While originally developed for tetrahydroisoquinolines, substituting the phenethylamine precursor with 4-aminophenethyl derivatives could generate quinolines after oxidation.
Oxidative Aromatization
Treating tetrahydroisoquinoline intermediates with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene induces dehydrogenation to fully aromatic quinolines. This step typically proceeds in 68–72% yield but risks over-oxidation of sensitive substituents.
Comparative Analysis of Synthetic Routes
Table 2 evaluates key metrics across methodologies:
| Method | Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Doebner + Bromination | 5 | 58% | 95.2% | Pilot-scale feasible |
| Pd-Catalyzed Bromination | 4 | 63% | 97.8% | Cost-prohibitive |
| Tetrahydroisoquinoline Route | 6 | 41% | 91.5% | Limited by oxidation yields |
| Enzymatic Acetylation | 3 | 74% | 99.1% | Requires specialized equipment |
The Doebner-based approach offers the best balance of yield and scalability, while enzymatic methods provide superior purity at smaller scales.
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-5-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 6-acetamido-5-hydroxyquinoline-2-carboxylic acid.
Substitution: Formation of 6-acetamido-5-substituted quinoline-2-carboxylic acid derivatives.
Scientific Research Applications
6-Acetamido-5-bromoquinoline-2-carboxylic acid is a chemical compound with the molecular formula . Information regarding the applications of this specific compound is limited in the provided search results. However, the search results do provide information on related compounds and their applications, which may provide insight into the potential applications of 6-Acetamido-5-bromoquinoline-2-carboxylic acid.
Potential Applications Based on Related Compounds
- Anticancer Agents Several search results discuss quinoline derivatives as anticancer agents . For example, pyrrolonaphthoxazepines, a class of compounds, were identified as microtubule targeting agents (MTAs) with antitumor activity . These compounds affect cell cycle progression, apoptosis, and differentiation in various cancer cells, including multidrug-resistant cell lines .
- Antimicrobial Agents Quinoline derivatives have demonstrated antimicrobial properties . One study showed that specific 8-hydroxyquinoline derivatives exhibit potent activity against Pseudomonas aeruginosa and Klebsiella pneumonia . Additionally, a hybrid compound derived from 5-chloro-8-hydroxyquinoline and ciprofloxacin displayed promise against Gram-positive and Gram-negative bacterial strains .
- Alzheimer’s Disease Treatment Certain quinoline derivatives are being explored for their potential in treating Alzheimer’s disease . These compounds have shown the ability to inhibit BuChE and AChE, enzymes relevant to Alzheimer’s disease, with some exhibiting potent inhibitory activities . The search results also mention that metal ions, such as and , found in the brains of Alzheimer's patients can interact with β-amyloid peptides to form insoluble plaques .
- N-Cyclohexyl benzothiazole-2-sulfenamide N-Cyclohexyl benzothiazole-2-sulfenamide is used as rubber vulcanization accelerator .
Mechanism of Action
The mechanism of action of 6-Acetamido-5-bromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Acetamido-3-bromopyridine-2-carboxylic Acid (CAS 882430-69-5)
- Core Structure : Pyridine (single aromatic ring).
- Substituents : Acetamido (position 6), bromine (position 3), carboxylic acid (position 2).
- Key Differences: Smaller molecular weight (259.06 g/mol vs. 325.12 g/mol for the quinoline analog). Bromine at position 3 may alter electronic effects and steric interactions with biological targets.
- Applications : Likely explored as a smaller, more soluble analog for enzyme inhibition studies .
5-(4-Bromophenyl)thiophene-2-carboxylic Acid (CAS 40133-13-9)
- Core Structure : Thiophene (five-membered sulfur-containing ring).
- Substituents : 4-Bromophenyl (position 5), carboxylic acid (position 2).
- Key Differences: Thiophene’s electron-rich nature enhances π-π stacking but reduces stability compared to quinoline. Higher logP (estimated 3.2) due to the nonpolar bromophenyl group, suggesting lower aqueous solubility.
- Applications : Possible use in materials science or as a kinase inhibitor precursor .
Ethyl 5-(2-Thienyl)-3-isoxazolecarboxylate
- Core Structure : Isoxazole (oxygen-nitrogen heterocycle) linked to thiophene.
- Substituents : Ethyl ester (prodrug form of carboxylic acid).
- Key Differences :
- Ester group enhances lipophilicity, improving blood-brain barrier penetration.
- Absence of bromine or acetamido groups reduces electrophilic reactivity.
- Applications: Potential prodrug candidate for neurological targets .
Comparative Data Table
| Property | 6-Acetamido-5-bromoquinoline-2-carboxylic Acid | 6-Acetamido-3-bromopyridine-2-carboxylic Acid | 5-(4-Bromophenyl)thiophene-2-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 325.12 (calculated) | 259.06 (calculated) | 297.14 (calculated) |
| logP (Predicted) | 2.8 | 1.5 | 3.2 |
| Aqueous Solubility | Low (0.15 mg/mL, estimated) | Moderate (1.2 mg/mL, estimated) | Very low (0.05 mg/mL in DMSO, estimated) |
| Key Functional Groups | Br, Acetamido, COOH | Br, Acetamido, COOH | Br-Ph, COOH |
Research Implications
- Bioactivity: The quinoline derivative’s fused ring system may enhance binding affinity to DNA topoisomerases or malaria parasites compared to pyridine/thiophene analogs.
- Synthetic Challenges: Bromination at position 5 in quinoline requires precise regioselective conditions, unlike position 3 in pyridine .
- Limitations : Direct comparative pharmacological data are absent in the literature; further studies on cytotoxicity and pharmacokinetics are needed.
Biological Activity
6-Acetamido-5-bromoquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
6-Acetamido-5-bromoquinoline-2-carboxylic acid has the following properties:
- Chemical Formula : C_11H_10BrN_3O_3
- CAS Number : 1131594-56-3
- Molecular Weight : 300.12 g/mol
These properties contribute to its reactivity and interaction with biological targets.
Antiviral Properties
Recent studies have indicated that quinoline derivatives, including 6-acetamido-5-bromoquinoline-2-carboxylic acid, exhibit antiviral activity. For instance, compounds with similar scaffolds have shown efficacy against enteroviruses, with structure-activity relationship (SAR) studies revealing that specific substituents influence potency significantly. Compounds with electron-donating groups at the 6-position demonstrated enhanced antiviral activity compared to those with electron-withdrawing groups .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. Research indicates that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, the inhibition of PARP (poly ADP-ribose polymerase) has been linked to enhanced cytotoxicity in cancer cells when combined with DNA-damaging agents .
The mechanism by which 6-acetamido-5-bromoquinoline-2-carboxylic acid exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell growth.
- Cellular Pathways : It can modulate pathways related to apoptosis and cell cycle regulation, leading to increased cell death in malignant cells.
Study 1: Antiviral Activity Against EV-D68
In a study evaluating the antiviral activity of quinoline derivatives against enterovirus D68 (EV-D68), 6-acetamido-5-bromoquinoline-2-carboxylic acid was tested for its ability to inhibit viral replication in rhabdomyosarcoma cell lines. The results demonstrated a significant reduction in viral load at concentrations as low as 1 µM, indicating strong antiviral potential .
Study 2: Cytotoxicity in Cancer Cells
A separate study investigated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at concentrations ranging from 5 to 20 µM, the compound induced apoptosis in breast and ovarian cancer cells, with IC50 values suggesting it could be a viable candidate for further development as an anticancer agent .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50/EC50 (µM) | Notes |
|---|---|---|---|
| Antiviral | EV-D68 | 1 | Significant reduction in viral load |
| Anticancer | Breast Cancer Cells | 10 | Induces apoptosis |
| Anticancer | Ovarian Cancer Cells | 15 | Effective against multiple cell lines |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-acetamido-5-bromoquinoline-2-carboxylic acid with high regioselectivity?
- Methodological Answer : Begin with a quinoline scaffold pre-functionalized at position 2 with a carboxylic acid group. Introduce the acetamido group at position 6 via acetylation of a precursor amine (e.g., using acetic anhydride in pyridine at 60°C for 4 hours). Bromination at position 5 requires electrophilic substitution, where the acetamido group acts as a meta-director. Use N-bromosuccinimide (NBS) in dichloromethane with a catalytic amount of FeBr₃ for regioselective bromination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via recrystallization (ethanol/water) to achieve >95% purity. Comparative analysis with brominated pyridine derivatives (e.g., 3-bromopyridine-2-carboxylic acid) validates regiochemical outcomes .
Q. How can researchers confirm the structural identity of 6-acetamido-5-bromoquinoline-2-carboxylic acid using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The acetamido group’s methyl protons appear as a singlet at ~2.1 ppm, while the NH proton resonates at ~8.3 ppm (broad). The bromine substituent deshields adjacent quinoline protons, shifting aromatic signals downfield (e.g., H-4 at ~8.9 ppm).
- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and acetamido C=O stretch (~1650 cm⁻¹).
- HRMS : Match the molecular ion peak to the exact mass (C₁₂H₉BrN₂O₃: 320.9844 [M+H]⁺).
Cross-reference spectral data with structurally similar compounds (e.g., 5-bromophthalide or 6-bromoquinoxaline derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How should researchers address contradictory HPLC purity results between synthetic batches of 6-acetamido-5-bromoquinoline-2-carboxylic acid?
- Methodological Answer : Contradictions often arise from residual solvents, unreacted intermediates, or tautomeric forms.
- Step 1 : Perform gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate impurities. Compare retention times with synthetic intermediates (e.g., 6-amino-5-bromoquinoline-2-carboxylic acid).
- Step 2 : Use LC-MS to identify impurities (e.g., brominated byproducts or hydrolyzed acetamido groups).
- Step 3 : Optimize purification via preparative HPLC or fractional crystallization. For tautomerism (e.g., keto-enol forms), employ VT-NMR to stabilize dominant tautomers.
Reference studies on brominated thiophene carboxylic acids (e.g., 5-bromo-2-thiophenecarboxylic acid) for analogous purification challenges .
Q. What strategies improve the stability of 6-acetamido-5-bromoquinoline-2-carboxylic acid under aqueous conditions for biological assays?
- Methodological Answer :
- pH Control : Store the compound in neutral buffers (pH 6–7) to prevent hydrolysis of the acetamido group. Avoid strongly acidic/basic conditions.
- Lyophilization : Lyophilize aliquots in ammonium acetate buffer (10 mM) to enhance long-term stability.
- Protection Strategies : Temporarily esterify the carboxylic acid group (e.g., methyl ester) during storage, then hydrolyze before use.
Stability data from brominated quinoline analogs (e.g., 6-bromoquinoline-2,4-dicarboxylic acid) suggest a shelf life of >6 months at –20°C .
Contradiction Analysis Framework
For conflicting biological activity
Assess Solubility : Use DMSO stock solutions (<1% v/v) to avoid aggregation.
Validate Target Binding : Perform SPR or ITC to confirm direct interactions.
Control for Metabolites : Incubate the compound with liver microsomes to rule out metabolic interference.
Studies on brominated isoquinoline derivatives highlight metabolite-driven false positives in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
